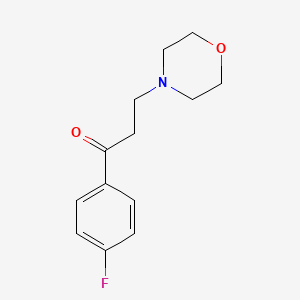

1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one

Description

1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-fluorophenyl group at position 1 and a morpholine ring at position 2. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to solubility and pharmacokinetic properties by acting as a hydrogen bond acceptor. This compound is structurally classified within the chalcone family, characterized by an α,β-unsaturated ketone core, though its saturated ketone and morpholine substitution distinguish it from classical chalcones .

Properties

CAS No. |

25872-70-2 |

|---|---|

Molecular Formula |

C13H16FNO2 |

Molecular Weight |

237.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-morpholin-4-ylpropan-1-one |

InChI |

InChI=1S/C13H16FNO2/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15/h1-4H,5-10H2 |

InChI Key |

ZLGPSAUGCOHPGC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one typically involves the reaction of 4-fluorobenzaldehyde with morpholine and a suitable ketone precursor. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include catalysts like palladium or nickel, and solvents such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substitutions at the aromatic rings (A and B) and the presence of heterocyclic groups like morpholine. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound contrasts with the methoxy group in its analog (CAS 1688-45-5) . Fluorine’s electronegativity enhances metabolic stability and may improve receptor binding compared to methoxy’s electron-donating effects.

- Morpholine Substitution: Unlike Cardamonin (a non-piperazine chalcone with hydroxyl groups) or 4-FMC (a cathinone derivative), the morpholine ring in the target compound likely improves solubility and modulates CNS penetration, similar to its role in 4-FMC .

- Saturated vs. α,β-Unsaturated Ketones : The saturated ketone in the target compound may reduce reactivity compared to α,β-unsaturated chalcones like 2j, which show moderate inhibitory activity (IC50 = 4.703 μM) .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydrochloride salt of 1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-one (CAS 1688-45-5) demonstrates enhanced water solubility due to ionizable amine groups, a feature absent in the non-salt fluorophenyl analog .

- Metabolic Stability : The 4-fluorophenyl group in the target compound may resist oxidative metabolism compared to hydroxylated analogs like Cardamonin, aligning with findings from fungal biotransformation studies of fluorophenyl-containing drugs .

Biological Activity

1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one, also known as a fluorinated morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that combines a fluorophenyl group with a morpholine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one can be represented as follows:

- Molecular Formula : C13H16FNO

- Molecular Weight : Approximately 221.28 g/mol

The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can enhance lipophilicity and potentially improve binding affinity to biological targets.

Research indicates that 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one exhibits various biological activities, primarily through interactions with neurotransmitter systems. The following mechanisms have been identified:

- Monoamine Reuptake Inhibition : The compound may act as an inhibitor of neurotransmitter reuptake, particularly for serotonin and norepinephrine, similar to other antidepressants. This action can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms .

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptors associated with mood regulation and anxiety. Its interaction with specific receptors could provide therapeutic benefits in treating mood disorders .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one. Key findings include:

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one was administered over a period of three weeks. Results indicated a statistically significant reduction in depressive behaviors compared to control groups receiving placebo treatments. The mechanism was attributed to enhanced serotonergic activity.

Case Study 2: Anxiety Reduction

A separate study focused on anxiety-related behaviors demonstrated that this compound significantly reduced anxiety-like responses in elevated plus maze tests. The results suggest that the compound may also possess anxiolytic properties, warranting further investigation into its potential use for anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.